![molecular formula C40H29N B13649600 N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is an organic compound with the molecular formula C30H27N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique spirobi[fluorene] structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 9,9-dimethyl-9H-fluorene-3-amine with a spirobi[fluorene] derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is unique due to its spirobi[fluorene] structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C40H29N |
|---|---|
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
N-(9,9-dimethylfluoren-3-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-14-30(33)32-23-25(20-22-34(32)39)41-26-19-21-31-29-13-6-10-18-37(29)40(38(31)24-26)35-16-8-4-11-27(35)28-12-5-9-17-36(28)40/h3-24,41H,1-2H3 |
Clave InChI |
PKRDHVCQCAFAQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C91)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


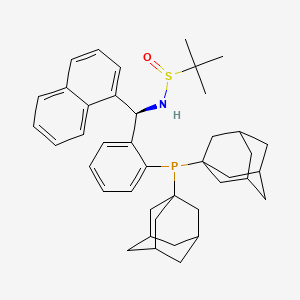
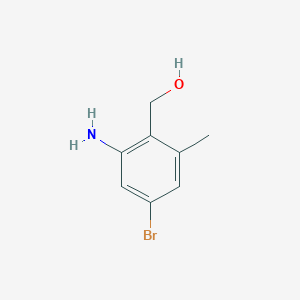

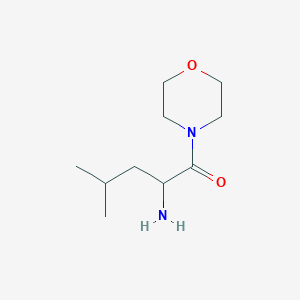
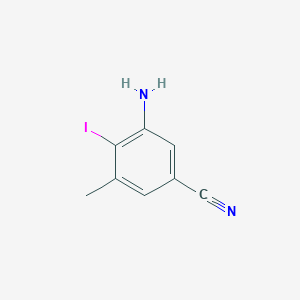
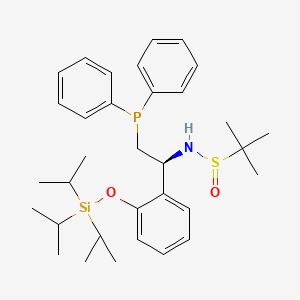
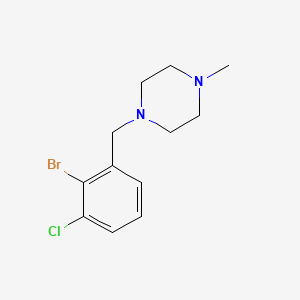
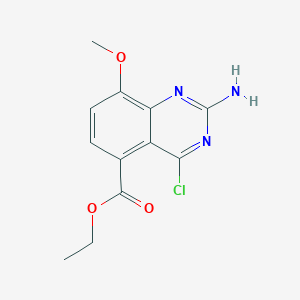
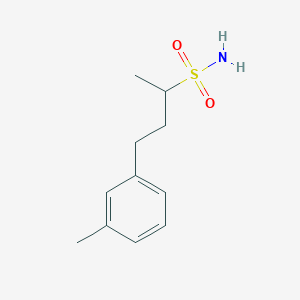

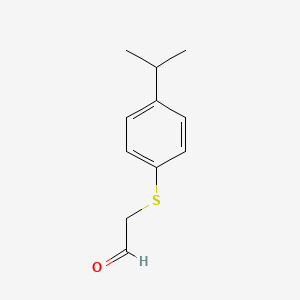
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
